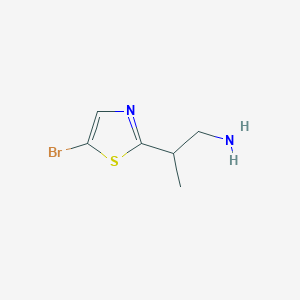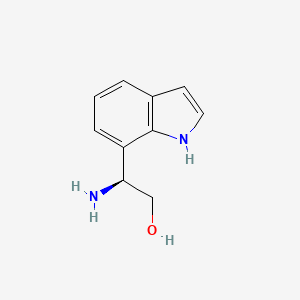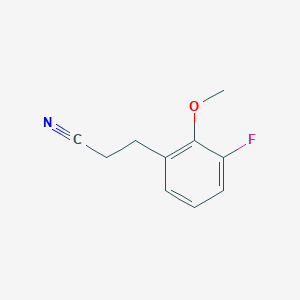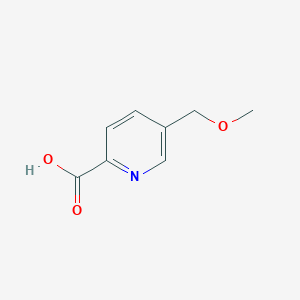![molecular formula C14H21N3O3S B13611800 Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[35]nonane-2-carboxylate is a complex organic compound that features a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the thiazole ring via a condensation reaction. The tert-butyl ester group is usually introduced in the final step to protect the carboxylate functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the spirocyclic core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazole derivatives.
Applications De Recherche Scientifique
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can enhance binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the spirocyclic core and the thiazole ring makes this compound a versatile scaffold for various applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H21N3O3S |
|---|---|
Poids moléculaire |
311.40 g/mol |
Nom IUPAC |
tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C14H21N3O3S/c1-13(2,3)20-12(18)17-8-14(9-17)11(15-4-5-19-14)10-6-16-21-7-10/h6-7,11,15H,4-5,8-9H2,1-3H3 |
Clé InChI |
YQABWTXBGOWQLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)C(NCCO2)C3=CSN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)









![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)
